

In-Depth Technical Guide: N-Fmoc-N,O-dimethyl-L-serine

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Compound of Interest

Compound Name: *N-Fmoc-N,O-dimethyl-L-serine*

Cat. No.: *B3106173*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Fmoc-N,O-dimethyl-L-serine**, a critical building block in the synthesis of complex therapeutic peptides. We will cover its chemical properties, with a focus on its molecular weight, and its application in solid-phase peptide synthesis (SPPS), particularly in the context of the natural product Coibamide A.

Core Topic: Molecular Weight and Chemical Properties

N-Fmoc-N,O-dimethyl-L-serine is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and both the alpha-amino and the side-chain hydroxyl groups are methylated. These modifications are crucial for its use in peptide synthesis, preventing unwanted side reactions and influencing the conformational properties of the final peptide.

The molecular formula for **N-Fmoc-N,O-dimethyl-L-serine** is $C_{20}H_{21}NO_5$. Based on this, the molecular weight is calculated by summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

Data Presentation: Quantitative Information

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ NO ₅	[1][2]
Molecular Weight	355.38 g/mol	[1][2][3]
Appearance	White to light yellow solid	[1][2]
CAS Number	1569103-64-5	[1][3]

Application in Peptide Synthesis: The Case of Coibamide A

N-Fmoc-N,O-dimethyl-L-serine is a key component in the total synthesis of Coibamide A.[1][3] Coibamide A is a highly N-methylated cyclic depsipeptide isolated from a marine cyanobacterium that exhibits potent antiproliferative activity against a range of human cancer cell lines.[1][4] The N,O-dimethylated serine residues are integral to the structure and biological activity of Coibamide A. Structure-activity relationship studies have shown that while these residues can sometimes be substituted, their presence is a key feature of the natural product's potent cytotoxicity.[2][5]

Experimental Protocols: Incorporation into Peptides via Fmoc-SPPS

While a specific protocol for the synthesis of **N-Fmoc-N,O-dimethyl-L-serine** is not readily available in the public domain, its application in peptide synthesis follows the general principles of Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). Below is a generalized protocol for the incorporation of **N-Fmoc-N,O-dimethyl-L-serine** into a peptide chain on a solid support.

1. Resin Preparation:

- Select a suitable resin (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.

2. Fmoc Deprotection:

- Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.
- The reaction is typically complete within 5-15 minutes.
- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.

3. Amino Acid Coupling:

- Dissolve **N-Fmoc-N,O-dimethyl-L-serine** (typically 3-5 equivalents relative to the resin loading) in DMF.
- Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIEA). For couplings onto N-methylated amino acids, HATU is a commonly used reagent.^[4]
- Add the activated amino acid solution to the deprotected resin-bound peptide.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test such as the Kaiser test. Note that N-methylated amino termini will not give a positive Kaiser test, so alternative monitoring methods may be necessary.
- Wash the resin extensively with DMF to remove any unreacted reagents.

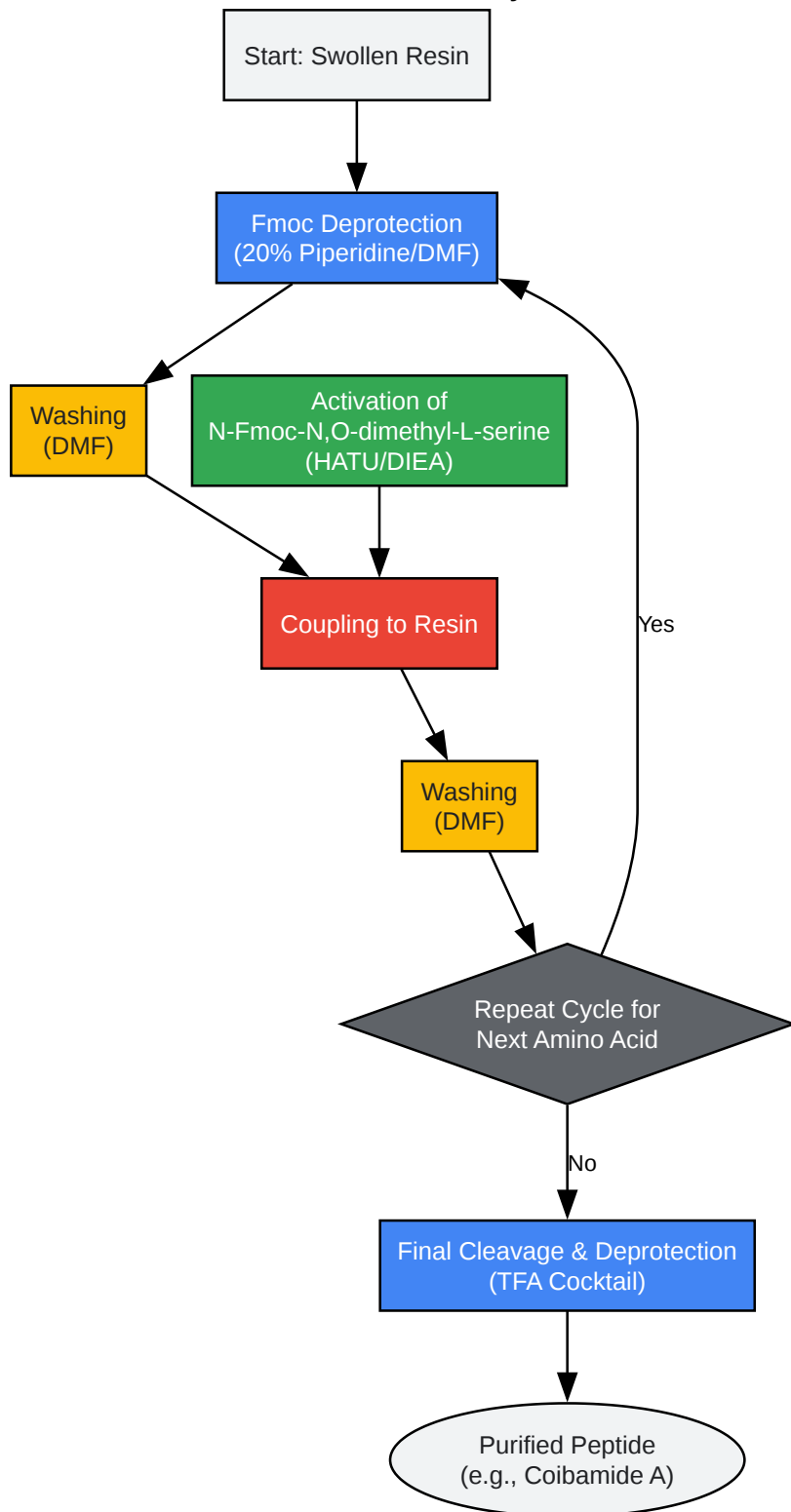
4. Repetition and Cleavage:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Once the synthesis is complete, the peptide is cleaved from the solid support and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and various scavengers.

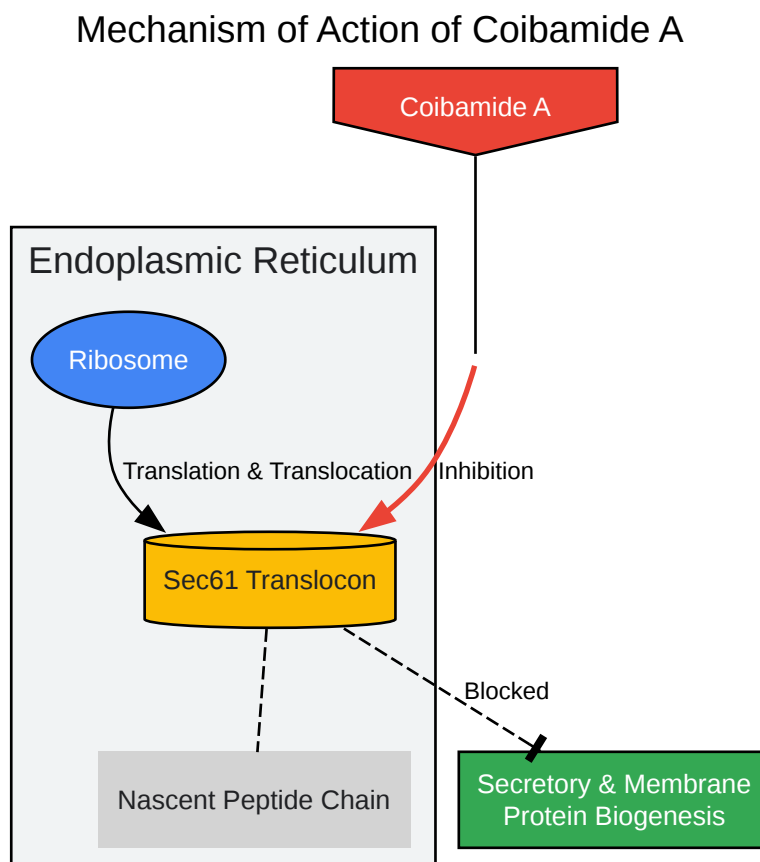
Visualization of Workflow and Biological Context

The following diagrams illustrate the workflow for utilizing **N-Fmoc-N,O-dimethyl-L-serine** in peptide synthesis and the mechanism of action of its end-product, Coibamide A.

Workflow for N-Fmoc-N,O-dimethyl-L-serine in SPPS

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Caption: Generalized workflow for the incorporation of **N-Fmoc-N,O-dimethyl-L-serine** in Solid-Phase Peptide Synthesis.



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Caption: Coibamide A targets and inhibits the Sec61 translocon, preventing protein biogenesis.

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